molecular formula C7H9O4- B3051448 3-(Ethoxycarbonyl)but-3-enoic acid CAS No. 3377-29-5

3-(Ethoxycarbonyl)but-3-enoic acid

Cat. No.: B3051448
CAS No.: 3377-29-5
M. Wt: 157.14 g/mol
InChI Key: IZUVGRMMRWJVKU-UHFFFAOYSA-M
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Description

3-(Ethoxycarbonyl)but-3-enoic acid, with the CAS Registry Number 3377-29-5 , is a valuable chemical intermediate in scientific research. This compound, with a molecular formula of C7H10O4 and a molecular weight of 158.15 g/mol , is also known as monoethyl itaconate, indicating its structure as a monoethyl ester of itaconic acid . Its molecular structure features both a carboxylic acid and an ethyl ester carbonyl group attached to a but-3-ene carbon chain, as defined by its SMILES notation CCOC(=O)C(=C)CC(=O)O . This bifunctional nature makes it a versatile building block in organic synthesis, particularly for the construction of more complex molecules. Its primary research value lies in its application as a precursor and intermediate in pharmaceutical development, as evidenced by its role in the synthesis of compounds like (E)-4-(1-Benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid, which is known as Tegoprazan Impurity 2 . Researchers utilize this compound for its potential to introduce both carboxylic acid and ester functionalities into target molecules, enabling further chemical modifications. The product is offered with a high purity level and is intended for use in laboratory research settings. This product is designated For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Appropriate safety precautions should be followed; please refer to the relevant safety data sheet for handling and storage information, which typically includes storage in a sealed container under dry conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxycarbonylbut-3-enoic acid
Source PubChem
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InChI

InChI=1S/C7H10O4/c1-3-11-7(10)5(2)4-6(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUVGRMMRWJVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565407
Record name 3-(Ethoxycarbonyl)but-3-enoic acid
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Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3377-29-5, 66261-38-9
Record name 3-(Ethoxycarbonyl)-3-butenoic acid
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Record name 3-(Ethoxycarbonyl)but-3-enoic acid
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Record name 3-(ethoxycarbonyl)but-3-enoic acid
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Record name 3-(ETHOXYCARBONYL)-3-BUTENOIC ACID
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Synthetic Methodologies for 3 Ethoxycarbonyl but 3 Enoic Acid and Its Derivatives

Classic Condensation Reaction Approaches

The Stobbe condensation stands as the cornerstone for the synthesis of 3-(ethoxycarbonyl)but-3-enoic acid and its substituted analogues. This reaction provides a direct and efficient route to alkylidene succinic acids and their monoesters.

Stobbe Condensation for Butenoic Acid Formation

A variety of bases can be employed, with sodium ethoxide, potassium t-butoxide, and sodium hydride being the most common. juniperpublishers.com One mole of the base is required per mole of the carbonyl compound and the succinic ester. organicreactions.org The initial product of the condensation is the salt of the half-ester, which upon acidic workup, yields the final 3-(alkoxycarbonyl)but-3-enoic acid derivative. organicreactions.orgjuniperpublishers.com The mechanism is believed to involve the formation of a γ-lactone intermediate, which then undergoes ring-opening to give the characteristic half-ester product. wikipedia.orgunacademy.com

Regio- and Stereoselectivity in Condensation Pathways

The regio- and stereochemical outcome of the Stobbe condensation is highly dependent on the nature of the reactants. When a symmetrical ketone is used, only one product, the corresponding alkylidenesuccinic acid ester, can be formed. chemistry-chemists.com However, the condensation with unsymmetrical ketones can lead to a mixture of isomeric half-esters. chemistry-reaction.com

Significant stereoselectivity can be achieved under certain conditions. For instance, the condensation of aromatic aldehydes with diethyl diglycollate in the presence of sodium hydride has been shown to predominantly yield the (Z)-half-esters. researchgate.net Similarly, the condensation of arylnaphthyl ketones with diethyl succinate (B1194679) can produce stereoisomeric half-esters, which can be separated and utilized in further synthetic transformations. researchgate.net The stereochemical control in these reactions is crucial as it dictates the geometry of the resulting butenoic acid derivative, which in turn influences the stereochemistry of subsequent cyclization products.

Carbonyl ReactantSuccinate EsterBaseProduct(s)Key FindingReference(s)
AcetoneDiethyl succinateSodium ethoxideTetraconic acid and its monoethyl esterUnexpected formation of an α,β-unsaturated acid instead of a 1,3-diketone. youtube.com
BenzaldehydeDiethyl succinateSodium ethoxideSalt of ethyl α-benzylidene ester of succinic acidFormation of a half-ester salt. juniperpublishers.com
Aromatic AldehydesDiethyl diglycollateSodium hydridePredominantly (Z)-half-estersDemonstrates stereoselectivity in the condensation. researchgate.net
Arylnaphthyl ketonesDiethyl succinateNot specifiedStereoisomeric half-estersFormation of separable stereoisomers. researchgate.net
Symmetrical KetonesDiethyl succinateVariousSingle alkene stereoisomerPredictable stereochemical outcome. chemistry-reaction.com
Unsymmetrical KetonesDiethyl succinateVariousMixture of alkene stereoisomersLeads to product mixtures. chemistry-reaction.com

Cyclization Strategies

The dicarboxylic nature of this compound and its derivatives makes them ideal precursors for a range of cyclization reactions, leading to the formation of various heterocyclic and fused ring systems.

Intramolecular Cyclocondensation Reactions with Anhydrides and Acids

The half-ester products of the Stobbe condensation can undergo intramolecular cyclization to form lactones, which are cyclic esters. For example, the synthesis of novel 4-(substituted)benzyl-5-methylene-2(5H)-furanones has been achieved through a Stobbe condensation followed by treatment with acetic anhydride (B1165640) in the presence of sodium acetate (B1210297). researchgate.net The hydrolysis of the ester group in the Stobbe product to a diacid, followed by reaction with reagents like acetic anhydride, can also lead to the formation of cyclic anhydrides. researchgate.net

Furthermore, the principles of lactonization are well-established for related alkenoic acids. For instance, the cyclization of delta-hydroxy acids to delta-lactones proceeds via an intramolecular nucleophilic attack of the hydroxyl group on the carboxylic acid. uni.lu Modern methods, such as photoredox-catalyzed carbolactonization of alkenoic acids, have been developed to achieve highly regio- and diastereoselective synthesis of lactones. nih.gov Palladium-catalyzed cyclization of aliphatic carboxylic acids represents another contemporary approach to lactone synthesis. acs.org

Formation of Naphthoate and Fused Ring Systems

The Stobbe condensation serves as a powerful tool for the synthesis of polycyclic aromatic compounds, including naphthoate and other fused ring systems. slideshare.net The general strategy involves a Stobbe condensation to generate a substituted butenoic acid derivative, which is then subjected to an intramolecular Friedel-Crafts type cyclization. This approach has been successfully employed in the synthesis of tetralone derivatives, which are important intermediates for polycyclic natural products. chemistry-reaction.comyoutube.com

A specific example is the conversion of (E)-3-ethoxycarbonyl-4-(4-methoxynaphth-1-yl)-4-arylbut-3-enoic acids, obtained from the Stobbe condensation of arylnaphthyl ketones, into naphtho[1,2-c]fluorenones. researchgate.net This transformation highlights the utility of Stobbe products in building complex, fused aromatic ring systems. The intramolecular Friedel-Crafts reaction is a key step in this process, where the aryl group attached to the butenoic acid chain attacks the aromatic ring of the naphthyl group to form a new ring. masterorganicchemistry.com This strategy has also been applied to the synthesis of various substituted tetralones and tetrahydronaphthalenes. researchgate.net

Contemporary Synthetic Techniques

While the Stobbe condensation remains a classic and widely used method, modern synthetic chemistry continues to evolve, offering new and often more efficient or selective pathways to this compound derivatives and related structures.

Modern catalytic methods have shown great promise in the synthesis of related unsaturated lactones. Palladium-catalyzed cyclization of alkenoic acids, for instance, provides a direct route to these valuable compounds. acs.org Electrochemical methods are also emerging as powerful tools. For example, the electrochemical bromolactonization of alkenoic acids using carbon tetrabromide as a bromine radical precursor offers an environmentally friendly approach to bromomethylated γ-lactones. tandfonline.com

Furthermore, biocatalysis is gaining traction in the synthesis of specialty chemicals. While specific biocatalytic routes to this compound are not yet widely reported, the principles of enzymatic synthesis are being applied to produce related compounds, which may pave the way for future biocatalytic production of this target molecule. The focus on developing greener and more atom-economical reactions will undoubtedly continue to drive innovation in the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. In the context of synthesizing unsaturated carboxylic acid derivatives, microwave irradiation offers significant advantages over conventional heating methods by enabling rapid and uniform heating. oatext.commdpi.com

Optimization of microwave-assisted synthesis often involves fine-tuning several key parameters, including microwave power, irradiation time, and the choice of solvent and catalyst. For instance, in the synthesis of α,β-unsaturated compounds through Knoevenagel condensation, a solvent-free approach under microwave irradiation using a catalyst like sodium acetate has been shown to be highly efficient. oatext.com This method not only reduces reaction times from hours to minutes but also aligns with the principles of green chemistry by eliminating the need for volatile organic solvents. oatext.com

The choice of catalyst is crucial in these reactions. For example, in the microwave-assisted esterification of carboxylic acids, N-Fluorobenzenesulfonimide (NFSi) has been used as an effective catalyst, allowing for simple synthetic and isolation procedures. mdpi.com The optimization of reaction conditions, such as temperature and catalyst loading, is critical to achieving high yields. A study on microwave-assisted esterification established optimal conditions at 120 °C for 30 minutes with a 7 mol% catalyst loading. mdpi.com

Furthermore, polymer-supported microwave-assisted methodologies have been developed for the synthesis of α,β-unsaturated carboxylic acids. nih.gov This approach facilitates the purification of the final product, as the polymer-bound catalyst or reagent can be easily removed by filtration.

Interactive Table: Optimization of Microwave-Assisted Synthesis of Unsaturated Esters mdpi.comresearchgate.net

ParameterCondition 1Condition 2Condition 3
Reactants Benzoic acid, MethanolPhenols, Methyl 3-oxobutanoateThiophenols, Methyl 3-oxobutanoate
Catalyst NFSi (7 mol%)None specifiedNone specified
Microwave Power Not specified300 W300 W
Temperature 120 °C100 °C100 °C
Reaction Time 30 min5-10 min5-10 min
Yield HighExcellentExcellent

Catalyzed Synthetic Routes and Process Efficiency

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, offering pathways with high efficiency and selectivity. Two prominent catalyzed routes are the Knoevenagel condensation and palladium-catalyzed cross-coupling reactions.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The Doebner modification of this reaction is particularly relevant as it uses a pyridine (B92270) base and allows for the condensation of aldehydes with malonic acid, leading to the formation of an unsaturated carboxylic acid after decarboxylation. wikipedia.orgorganic-chemistry.org The efficiency of the Knoevenagel condensation is highly dependent on the catalyst used. Weakly basic amines, such as piperidine, are commonly employed to avoid the self-condensation of the aldehyde or ketone. wikipedia.orgyoutube.com The use of catalysts like ethylenediammonium diacetate (EDDA) in ionic liquids has also been reported, offering the advantage of catalyst and solvent recycling. organic-chemistry.org

Palladium-catalyzed reactions represent another powerful tool for the synthesis of butenoic acid derivatives. A notable example is the direct C-H arylation of 3-butenoic acid derivatives to synthesize 4-aryl-3-butenoic acids. organic-chemistry.orgnih.govacs.org This oxidative Heck reaction utilizes a palladium catalyst, such as palladium(II) acetate, in the presence of an oxidant like copper(II) acetate. organic-chemistry.org This method demonstrates good tolerance for various functional groups and can be scaled up, highlighting its potential for broader applications. organic-chemistry.org The reaction mechanism is believed to involve a palladium(II) intermediate. organic-chemistry.org

Interactive Table: Comparison of Catalyzed Synthetic Routes organic-chemistry.orgacs.org

Synthetic RouteCatalystCo-catalyst/AdditiveSubstratesProduct TypeYield
Knoevenagel Condensation Piperidine, Acetic AcidBenzene2-(1-phenylvinyl)benzaldehyde, Methyl malonateIndene derivative56%
Knoevenagel Condensation TiCl₄-PyridineDichloromethane2-(1-phenylvinyl)benzaldehyde, Methyl malonateIndene derivative79%
Oxidative Heck Reaction Pd(OAc)₂Cu(OAc)₂3-Butenoic acid, Arylsulfonyl hydrazide4-Aryl-3-butenoic acidup to 83%

Exploration of Continuous Flow Methodologies

Continuous flow chemistry has gained significant traction as a means to improve reaction efficiency, safety, and scalability. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities compared to batch processes. rsc.orgdurham.ac.uk

The synthesis of carboxylic acids and their derivatives is well-suited for continuous flow systems. For instance, a continuous-flow method for the direct oxidation of alcohols to carboxylic acids has been developed using hydrogen peroxide as the oxidant and a platinum catalyst. rsc.org This system allows for the selective synthesis of carboxylic acids with water as the only byproduct and demonstrates excellent catalyst stability over extended periods. rsc.org

Another innovative approach involves the use of carbon dioxide (CO₂) as a C1 source in a tube-in-tube gas-permeable membrane reactor for the synthesis of carboxylic acids from Grignard reagents. durham.ac.uk This method benefits from efficient gas-liquid mixing and allows for the synthesis of a variety of aryl, alkyl, and alkynyl carboxylic acids in high yields and purity. durham.ac.uk The integration of polymer-supported reagents in a "catch-and-release" strategy further simplifies product isolation. durham.ac.uk

Chemical Reactivity and Transformation Studies

Fundamental Functional Group Reactivity

The reactivity of 3-(Ethoxycarbonyl)but-3-enoic acid is governed by the interplay of its carboxylic acid, ethyl ester, and unsaturated butenoic acid backbone. These groups can react independently or in concert, leading to a wide array of chemical transformations.

Esterification Processes of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted into a second ester group through standard esterification protocols. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride. chemguide.co.ukmasterorganicchemistry.com The reaction is a reversible equilibrium-driven process, and to achieve high yields of the diester product, it is often necessary to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

The general equation for this reaction is:

Reactants → Product

this compound + R'OH ⇌ Diethyl 2-methylenesuccinate + H₂O

This process allows for the synthesis of a variety of diesters by simply changing the alcohol used in the reaction.

Reactant Alcohol (R'OH)CatalystProduct (Diester)
MethanolH₂SO₄Ethyl methyl 2-methylenesuccinate
EthanolH₂SO₄Diethyl 2-methylenesuccinate
PropanolH₂SO₄Ethyl propyl 2-methylenesuccinate
ButanolH₂SO₄Butyl ethyl 2-methylenesuccinate

Nucleophilic Reactions at Specific Sites

The structure of this compound presents two primary sites for nucleophilic attack: the carbonyl carbons of the ester and carboxylic acid groups, and the β-carbon of the α,β-unsaturated system.

Reactions at the β-carbon are characteristic of conjugate additions, famously known as the Michael reaction. wikipedia.org In this reaction, a soft nucleophile (the Michael donor) adds to the carbon-carbon double bond at the β-position relative to the carbonyl groups. chemistwizards.com This is due to the electron-withdrawing nature of the adjacent ethoxycarbonyl group, which polarizes the double bond and makes the β-carbon electrophilic. A wide range of nucleophiles, including enolates, amines, and thiols, can act as Michael donors.

The general mechanism involves three key steps:

Formation of the nucleophile (e.g., deprotonation of a malonic ester to form an enolate).

Nucleophilic attack of the donor at the β-carbon of the butenoic acid derivative.

Protonation of the resulting enolate intermediate to yield the final 1,4-adduct. chemistwizards.com

Michael Donor (Nucleophile)Base/CatalystExpected Product Type
Diethyl malonateSodium ethoxideSubstituted glutaric acid derivative
ThiophenolTriethylamineThioether derivative
Ammonia-β-amino acid derivative
CyanideKCNCyano-substituted succinate (B1194679) derivative

Nucleophilic acyl substitution can also occur at the carbonyl carbons, although this is generally less common under mild conditions compared to the Michael addition.

Electrophilic Additions to the Unsaturated System

The electron-rich carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions. In these reactions, an electrophile is attacked by the π-electrons of the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to give the final addition product.

Common electrophilic addition reactions include halogenation and hydrohalogenation.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond proceeds readily to form a dihalogenated derivative. The reaction typically occurs in an inert solvent.

Hydrohalogenation: The addition of hydrogen halides, such as hydrogen bromide (HBr) or hydrogen chloride (HCl), follows Markovnikov's rule. The hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms (the terminal CH₂ group), and the halide adds to the more substituted carbon.

Electrophilic ReagentSolventExpected Product
Bromine (Br₂)CCl₄3-(Ethoxycarbonyl)-3,4-dibromobutanoic acid
Chlorine (Cl₂)CH₂Cl₂3-Chloro-3-(ethoxycarbonyl)butanoic acid
Hydrogen Bromide (HBr)Acetic Acid3-Bromo-3-(ethoxycarbonyl)butanoic acid
Hydrogen Chloride (HCl)Diethyl Ether3-Chloro-3-(ethoxycarbonyl)butanoic acid

Decarboxylation Pathways and Conditions

While compounds with a β-keto acid motif undergo facile decarboxylation upon heating, this compound does not fit this structural class. csbsju.edumasterorganicchemistry.com Instead, its decarboxylation behavior is more analogous to that of its parent compound, but-3-enoic acid.

Studies on the gas-phase decarboxylation of but-3-enoic acid have shown that the process is not straightforward. It involves an initial isomerization of the double bond. At elevated temperatures (e.g., 593 K), but-3-enoic acid first isomerizes to the more thermodynamically stable crotonic acid (trans-but-2-enoic acid), with isocrotonic acid (cis-but-2-enoic acid) as an intermediate. rsc.org Following this isomerization, decarboxylation occurs to yield propene and carbon dioxide. This suggests that the decarboxylation of this compound would likely require significant energy input and proceed through a similar isomerization pathway prior to the loss of CO₂.

Advanced Reaction Mechanisms and Intermediates

Beyond fundamental functional group transformations, this compound and its derivatives can undergo more complex, multi-step reactions, often leading to the formation of cyclic structures.

Investigation of Intramolecular Cyclization Mechanisms

Derivatives of this compound are valuable precursors for the synthesis of cyclic compounds, particularly naphthalene (B1677914) derivatives, through intramolecular cyclization reactions. Research has demonstrated that (Z)-3-(ethoxycarbonyl)-4,4-(diaryl)but-3-enoic acids can undergo acid-catalyzed cyclocondensation to form substituted naphthoates. core.ac.uk

This transformation can be achieved using different reagents, leading to different products:

Using Acetic Anhydride (B1165640): When treated with acetic anhydride in the presence of a mild base like sodium acetate (B1210297), the butenoic acid derivative undergoes cyclization to form an intermediate which, after tautomerization and subsequent acetylation, yields an ethyl 4-acetoxy-1-aryl-2-naphthoate. core.ac.uk

Using Polyphosphoric Acid (PPA): When the same starting material is heated with polyphosphoric acid (PPA), it undergoes cyclization to form an ethyl 1-aryl-4-hydroxy-2-naphthoate. core.ac.uk

The mechanism in the presence of a strong acid like PPA is believed to involve the protonation of one of the aryl groups, followed by an intramolecular electrophilic attack of the resulting carbocation onto the double bond of the butenoic acid chain. This is followed by a series of steps including dehydration and aromatization to yield the stable naphthalene ring system. These cyclization reactions highlight the utility of this class of compounds in constructing complex polycyclic aromatic systems.

Reactivity of the α,β-Unsaturated Enoic Acid Moiety as a Michael Acceptor

The conjugated system of the enoic acid in this compound makes it an excellent Michael acceptor, susceptible to nucleophilic attack at the β-carbon. This reactivity is particularly pronounced in the aza-Michael addition, where primary and secondary amines act as nucleophiles.

The reaction with secondary amines, such as diethylamine (B46881) or piperidine, typically results in the formation of the corresponding β-amino acid derivative. The addition is highly selective for the β-position due to the electronic activation by the adjacent carboxylic acid and ester groups. frontiersin.org

In contrast, the reaction with primary amines can proceed through a cascade mechanism. Following the initial aza-Michael addition, the newly introduced primary amine can undergo an intramolecular cyclization with the neighboring carboxylic acid or ester group, leading to the formation of N-substituted pyrrolidone derivatives. frontiersin.orgresearchgate.net This tandem reaction provides a valuable route to functionalized lactam structures.

NucleophileProduct TypeKey Reaction Features
Secondary Amines (e.g., Diethylamine)β-Amino Acid DerivativeSelective addition to the β-carbon.
Primary Amines (e.g., Ethylamine)N-Substituted PyrrolidoneInitial Michael addition followed by intramolecular cyclization.

Aminolysis Reactions of the Ethoxycarbonyl Group

The ethoxycarbonyl group of this compound can undergo nucleophilic acyl substitution with amines, a reaction known as aminolysis, to yield the corresponding amide. The reactivity of the ester towards aminolysis is influenced by steric and electronic factors. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, followed by the elimination of ethanol.

While specific kinetic data for the aminolysis of this compound is not extensively documented, studies on analogous unsaturated esters suggest that the reaction can proceed under thermal conditions or with catalysis. nih.gov The presence of the α,β-unsaturation may influence the reaction rate compared to saturated esters. It is also important to consider the potential for competing Michael addition reactions, especially when using primary or secondary amines as nucleophiles. The choice of reaction conditions, such as temperature and catalyst, can be crucial in directing the selectivity towards either aminolysis or Michael addition.

Catalytic Investigations in Chemical Transformations

Catalysis plays a pivotal role in controlling the reactivity and selectivity of transformations involving this compound and its parent compound, itaconic acid. Both transition metal and organocatalytic systems have been explored to achieve specific derivatizations.

Transition metal catalysts are effective in promoting a range of transformations of itaconic acid and its esters. For instance, the regioselective hydrogenation of itaconic acid to γ-isovalerolactone has been achieved using transition-metal nanoparticle catalysts, such as those derived from ruthenium. nih.gov This demonstrates the potential for catalytic control over the reduction of the double bond and the carboxylic acid moieties.

In the context of polymerization, catalysts like titanium(IV)butoxide have been shown to influence the incorporation of itaconate units into polyesters. diva-portal.org The choice of catalyst can affect the selectivity between the two carboxylic acid groups of itaconic acid during esterification, a principle that is relevant to the selective transformation of the free carboxylic acid group in this compound.

Organocatalysis has emerged as a powerful tool for enantioselective transformations of α,β-unsaturated systems. While direct studies on this compound are limited, research on related itaconate derivatives highlights the potential of this approach. For example, the asymmetric conjugate addition of nucleophiles to N-itaconimides has been successfully achieved using chiral organocatalysts, such as those based on thiourea-tertiary amines. thieme-connect.de This approach allows for the stereocontrolled formation of new carbon-carbon or carbon-heteroatom bonds at the β-position.

The success of organocatalysis in related systems suggests that similar strategies could be applied to this compound to achieve enantioselective Michael additions, providing access to chiral building blocks.

The presence of multiple reactive sites in this compound—the double bond, the carboxylic acid, and the ester—necessitates careful control of chemo- and regioselectivity in catalytic reactions.

In esterification reactions of itaconic acid, certain catalysts have demonstrated high selectivity for the non-conjugated carboxylic acid group. rsc.orgresearchgate.net This selectivity is crucial for the synthesis of monoesters like this compound and indicates that catalytic approaches can differentiate between the two carboxyl functionalities.

Furthermore, in reactions involving nucleophilic attack, the catalyst can play a key role in directing the reaction towards either 1,4-conjugate addition (Michael addition) or 1,2-addition (attack at the carbonyl group). For instance, in the context of aza-Michael additions to itaconate polyesters, iodine on acidic alumina (B75360) has been identified as an effective catalyst that can promote the desired addition while minimizing side reactions like isomerization to the less reactive mesaconate regioisomer. researchgate.netwhiterose.ac.uk Such catalytic systems could be instrumental in controlling the reactivity of this compound in a predictable and selective manner.

Catalyst TypeTransformationSelectivity Control
Transition Metal Nanoparticles (e.g., Ru)HydrogenationRegioselective reduction of double bond and carboxylic acid.
Organocatalysts (e.g., Thiourea-based)Conjugate AdditionEnantioselective formation of β-substituted products.
Solid Acid CatalystsEsterificationChemoselective reaction at the non-conjugated carboxyl group.
Iodine on AluminaAza-Michael AdditionPromotes conjugate addition and minimizes isomerization.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 3-(ethoxycarbonyl)but-3-enoic acid. While specific experimental spectra are not publicly available, the expected chemical shifts (δ) in ¹H and ¹³C NMR spectra can be predicted based on the compound's structure.

In a ¹H NMR spectrum, distinct signals would be anticipated for the protons of the ethoxy group, the methylene (B1212753) protons adjacent to the carboxylic acid, and the vinyl protons. The ethoxy group would present as a triplet for the methyl protons and a quartet for the methylene protons, due to spin-spin coupling. The methylene protons of the butenoic acid chain would likely appear as a singlet or a complex multiplet depending on the specific conformation and solvent effects. The two geminal vinyl protons would be expected to show distinct chemical shifts, likely appearing as doublets or multiplets.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. Key resonances would include those for the carbonyl carbons of the ester and carboxylic acid, the sp²-hybridized carbons of the double bond, the methylene carbon of the butenoic acid chain, and the carbons of the ethoxy group.

Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (ppm)Multiplicity
CH₃ (ethoxy)~1.2-1.4Triplet
CH₂ (ethoxy)~4.1-4.3Quartet
CH₂ (acid chain)~3.2-3.4Singlet
=CH₂ (vinyl)~5.8-6.4Multiplets
COOH~10-12Singlet (broad)

Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (ppm)
CH₃ (ethoxy)~14
CH₂ (ethoxy)~61
CH₂ (acid chain)~35-40
=C<~140
=CH₂~128
C=O (ester)~165
C=O (acid)~175

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum is expected to show strong absorption bands corresponding to the carboxylic acid and ester functionalities, as well as the carbon-carbon double bond.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibrations of both the carboxylic acid and the ester would result in strong, sharp peaks, typically in the range of 1700-1750 cm⁻¹. The C=C stretching vibration of the alkene group would likely appear around 1640-1680 cm⁻¹. Additionally, C-O stretching vibrations for the ester and carboxylic acid would be observed in the 1000-1300 cm⁻¹ region.

Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
Carboxylic AcidC=O stretch~1700-1725
EsterC=O stretch~1720-1740
AlkeneC=C stretch~1640-1680
Ester/AcidC-O stretch~1000-1300

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through analysis of its fragmentation patterns. For this compound (C₇H₁₀O₄), the exact mass is 158.0579 g/mol . uni.lu

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 158. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z 113, or the loss of the carboxylic acid group (-COOH, 45 Da). Other potential fragment ions could arise from the cleavage of the butenoic acid chain. Predicted collision cross-section data can further aid in the structural confirmation. uni.lu

Predicted Mass Spectrometry Data for this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺159.06518131.7
[M+Na]⁺181.04712138.4
[M-H]⁻157.05062130.7
[M+NH₄]⁺176.09172151.7
[M+K]⁺197.02106138.4
[M+H-H₂O]⁺141.05516127.3
[M]⁺158.05735133.2

Data sourced from PubChem. uni.lu

X-ray Crystallography for Solid-State Molecular Architecture

As of the current literature survey, no publically available X-ray crystallographic data for this compound exists. Such a study would be invaluable for definitively determining the solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding between the carboxylic acid moieties. This information would provide a precise and unambiguous picture of the molecule's three-dimensional structure in the crystalline form.

Conformational Dynamics and Stereoisomerism

Analysis of E/Z Isomerism and its Influence on Molecular Geometry

The structure of this compound features a terminal double bond (a vinyl group), where one of the sp² carbons is bonded to two hydrogen atoms. Due to the presence of two identical substituents (hydrogen atoms) on one of the double-bonded carbons, E/Z isomerism is not possible for this particular compound.

E/Z isomerism, also known as geometric isomerism, arises when there are two different substituents on each carbon of a C=C double bond. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign priorities to the substituents on each carbon. If the higher-priority groups are on the same side of the double bond, it is designated as the Z (zusammen) isomer. If they are on opposite sides, it is the E (entgegen) isomer. Since this compound has two hydrogen atoms on one of the olefinic carbons, this condition for stereoisomerism is not met.

Therefore, the molecular geometry of this compound is defined by a single, specific arrangement of atoms around the double bond, and the molecule exists as a single geometric isomer.

Investigation of Intramolecular Interactions and Deviations from Planarity

Despite the theoretical potential for interesting intramolecular interactions and conformational isomers in this compound, there is a lack of specific research findings to substantiate such analyses. The molecule possesses several key features that would typically be the subject of detailed structural studies: a carboxylic acid group, an ester group, and a carbon-carbon double bond. These functional groups create the possibility of intramolecular hydrogen bonding between the carboxylic hydrogen and one of the oxygen atoms of the ethoxycarbonyl group. The rotational freedom around the single bonds connecting the functional groups also suggests the existence of various conformers with different energy levels.

The planarity of the molecule, particularly around the C=C double bond and the adjacent carbonyl groups, would be of significant interest. Deviations from an idealized planar structure could provide insights into the steric and electronic effects at play within the molecule. However, without experimental data from techniques such as X-ray crystallography or advanced spectroscopic methods, any discussion of specific bond lengths, bond angles, and dihedral angles would be purely speculative.

Similarly, computational chemistry studies, which could provide theoretical models of the molecule's conformational landscape and intramolecular interactions, have not been identified in the public domain for this compound. Such studies would be invaluable in predicting the most stable conformers and quantifying the energetic barriers between them.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing detailed information about the electronic properties of molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties. For 3-(Ethoxycarbonyl)but-3-enoic acid, calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. mdpi.com

Table 1: Calculated Electronic Properties of this compound using DFT

Property Value Unit
Total Electronic Energy -571.345 Hartrees
Dipole Moment 2.85 Debye
Ionization Potential 9.87 eV
Electron Affinity 1.45 eV

Note: These are hypothetical values for illustrative purposes.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction pathways by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. youtube.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. For this compound, the presence of pi systems in the double bond and carbonyl groups significantly influences the energies and spatial distribution of these frontier orbitals. researchgate.net

Table 2: Frontier Molecular Orbital Energies for this compound

Orbital Energy
HOMO -7.2 eV
LUMO -0.8 eV
HOMO-LUMO Gap 6.4 eV

Note: These are hypothetical values for illustrative purposes.

Molecular Modeling and Simulation

Beyond static electronic properties, molecular modeling and simulations explore the dynamic behavior of molecules.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time. This allows for the exploration of the conformational space of this compound, revealing the different shapes the molecule can adopt due to the rotation around its single bonds.

These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent like water, to understand how intermolecular interactions affect the molecule's flexibility and preferred conformations. The results can provide insights into which conformations are most stable and how the molecule might interact with other molecules, such as biological receptors or chemical reactants. rsc.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.netwuxiapptec.com It is calculated by placing a positive point charge at various points on the molecule's electron density surface and calculating the interaction energy. wuxiapptec.com The resulting map is color-coded to indicate regions of negative, positive, and neutral electrostatic potential. youtube.com

For this compound, the MEP map would show regions of high negative potential (typically colored red) around the electronegative oxygen atoms of the carboxylic acid and ester groups, as these are areas rich in electrons. wuxiapptec.comyoutube.com Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group. wuxiapptec.comyoutube.com This information is crucial for understanding non-covalent interactions, such as hydrogen bonding, and for predicting sites of electrophilic and nucleophilic attack. scispace.com

Table 3: Hypothetical MEP Values at Key Atomic Sites

Atomic Site Electrostatic Potential (kcal/mol)
Carboxyl Oxygen (C=O) -45.5
Ester Oxygen (C=O) -42.8
Carboxyl Hydrogen (-OH) +55.2

Note: These are hypothetical values for illustrative purposes.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. mdpi.comresearchgate.netresearchgate.net In QSPR, various molecular descriptors, which are numerical values derived from the chemical structure, are used to build predictive models for properties like boiling point, solubility, or reactivity. researchgate.net

For this compound, descriptors could include topological indices, constitutional descriptors (e.g., molecular weight), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). By developing a QSPR model based on a dataset of similar carboxylic acids and esters, it becomes possible to predict specific properties of this compound without the need for experimental measurement. acs.orgnih.gov

Table 4: Selected Molecular Descriptors for this compound

Descriptor Type Descriptor Name Calculated Value
Constitutional Molecular Weight 158.15 g/mol
Topological Wiener Index 358
Electronic LogP (octanol-water) 0.95

Note: These are hypothetical values for illustrative purposes.

Correlation of Structural Features with Chemical Reactivity Profiles

The reactivity of this compound is largely dictated by its unique arrangement of functional groups: a carboxylic acid, an ethyl ester, and a terminal double bond (vinyl group). Computational studies, particularly those employing ab initio molecular orbital (MO) calculations, help to elucidate how these features electronically influence one another and determine the molecule's reaction profile. researchgate.net

The presence of two electron-withdrawing carbonyl groups directly attached to the sp² and sp³ carbons significantly impacts the electronic nature of the C=C double bond. This electron-withdrawing effect polarizes the π-system, rendering the β-carbon (C3) electrophilic and susceptible to nucleophilic attack, a key step in reactions like Michael additions. The carboxylic acid group, in proximity to the double bond, can further modulate this reactivity. researchgate.net

Theoretical studies on the thermal decarboxylation of related β,γ-unsaturated acids, such as but-3-enoic acid, provide a framework for understanding the stability and reactivity of the this compound scaffold. These studies show that the reaction proceeds through a "twisted chair" six-membered cyclic transition state. researchgate.net The activation energy of this process is highly sensitive to the electronic charge distribution at the β and γ carbons. researchgate.net Substituents that increase the negative charge at the γ-carbon (the carbonyl carbon of the acid) decrease the activation energy, while those increasing negative charge at the β-carbon (the methylene (B1212753) carbon in the backbone) increase it. researchgate.net This principle suggests that the ethoxycarbonyl group at the C3 position influences the stability and potential decarboxylation pathways of the molecule.

The predicted collision cross section (CCS) values, calculated for different adducts of the molecule, offer a theoretical measure of its shape and size in the gas phase. uni.lu This data is crucial for analytical applications and provides a physical parameter that is directly linked to the molecule's computed structure.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

AdductMass-to-Charge Ratio (m/z)Predicted CCS (Ų)
[M+H]⁺159.06518131.7
[M+Na]⁺181.04712138.4
[M-H]⁻157.05062130.7
[M+NH₄]⁺176.09172151.7
[M+K]⁺197.02106138.4
Data sourced from computational predictions. uni.lu

Computational Prediction of Synthetic Outcomes

Computational modeling is instrumental in predicting the outcomes of synthetic procedures involving this compound. By calculating the energies of reactants, transition states, and products, chemists can forecast reaction feasibility, regioselectivity, and stereoselectivity.

In the context of polymerization, the reactivity of the vinyl group is paramount. The electron-withdrawing nature of the adjacent carbonyl groups, while activating the double bond for certain additions, can limit the yield in radical polymerizations. researchgate.net Computational models can help predict the propensity of the double bond to participate in such reactions under various conditions. Theoretical calculations of the heat of polymerization, often benchmarked against related compounds like dimethyl itaconate, are used to estimate the experimental enthalpy and predict the conversion rates and reaction kinetics during processes like UV-curing. mdpi.com

For esterification reactions, computational studies can help rationalize product distributions. For instance, in the synthesis of monoesters from itaconic acid, theoretical models can explain why certain reaction conditions favor the desired monoester over the diester. google.com The selective esterification at the non-conjugated carboxylic acid is a key challenge that can be understood by modeling the nucleophilic attack of the alcohol. The higher reactivity of itaconic anhydride (B1165640) in a sequential reaction pathway, for example, can be explained computationally by the energetics of the nucleophilic attack, which leads to high selectivity for the monoester at the non-conjugated position. researchgate.net

Furthermore, methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry of related and more complex structures derived from this building block. researchgate.net These optimized geometries are fundamental for understanding intermolecular interactions, such as hydrogen bonding or π-π stacking, which can dictate the properties of resulting materials or the mechanisms of subsequent reactions. researchgate.net

Applications in Materials Science and Advanced Chemical Systems

Development of Organic Molecular Crystals with Specific Optical Properties (e.g., Photoluminescence, Absorption)

The unique molecular structure of 3-(Ethoxycarbonyl)but-3-enoic acid and its derivatives makes it a valuable component in the rational design of organic molecular crystals with notable optical characteristics. While research on the compound itself is specific, its structural motifs are integral to creating larger, functional molecules. For instance, derivatives incorporating the ethoxycarbonyl butenoic acid framework have been used as building blocks for highly photoluminescent organic crystals. A notable example is (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid, which has been synthesized to form crystals exhibiting highly stable photoluminescence under ambient conditions. researchgate.net

The design of such crystals leverages the structural rigidity and electronic properties conferred by the core structure. The presence of both electron-donating and electron-accepting groups, along with the potential for extended π-conjugation in its derivatives, allows for the fine-tuning of light absorption and emission properties. This ability to engineer the molecular structure is fundamental to creating materials for organic optoelectronics and photonics, where stable and efficient light emission is a primary requirement. researchgate.net The strategic synthesis using these building blocks enables the development of a series of organic crystals with high structural rigidity, a key factor in achieving consistent and durable photoluminescent performance. researchgate.net

Role in Polymer Chemistry for Novel Material Design

In polymer chemistry, this compound functions as a versatile monomer for creating novel materials. Its structure contains a polymerizable carbon-carbon double bond, allowing it to participate in addition polymerization reactions. A closely related compound, 3-(Methoxycarbonyl)but-3-enoic acid, is noted for its use in the synthesis of polymers like polyvinyl alcohol. biosynth.com Given the similar reactivity, this compound is also a valuable monomer.

The compound's two distinct functional groups—the carboxylic acid and the ethyl ester—offer significant advantages in polymer design. These groups can be leveraged to control properties such as:

Solubility and Polarity: The carboxylic acid group can be deprotonated to form a carboxylate, imparting hydrophilicity and allowing the polymer to be water-soluble or act as a polyelectrolyte.

Cross-linking: The acid and ester groups can serve as sites for post-polymerization modification or cross-linking, enabling the formation of hydrogels or thermoset materials.

Adhesion and Compatibility: The functional groups can enhance adhesion to various substrates and improve compatibility with other polymers or fillers in blends and composites.

This functionality makes it a candidate for producing specialty polymers, copolymers, and latexes for a range of applications, including adhesives, coatings, and binders where controlled functionality is essential.

Advanced Building Blocks for Supramolecular Assemblies and Frameworks

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered structures from smaller molecular building blocks. This compound is an excellent candidate for this purpose. The carboxylic acid functionality is particularly adept at forming strong and directional hydrogen bonds, a key interaction in programming molecular self-assembly.

Furthermore, the carboxylate group can coordinate with metal ions to form metal-organic frameworks (MOFs). researchgate.net MOFs are crystalline materials with porous structures, and the choice of the organic linker is crucial in determining the framework's topology, pore size, and chemical properties. By using this compound or its derivatives as the organic linker, it is possible to introduce specific functionalities into the MOF structure. The ethoxycarbonyl group can be used to tune the steric and electronic environment within the pores, influencing the framework's stability and its affinity for guest molecules. This makes it a building block for designing advanced materials for gas storage, separation, and catalysis. researchgate.net

Utilization in the Synthesis of Functional Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as a key precursor in the stereocontrolled synthesis of functionalized heterocyclic systems. A significant application is in the synthesis of 4-hydroxylated 2-isoxazolines. researchgate.net

Research has demonstrated a method for synthesizing 3-(Ethoxycarbonyl)-4-hydroxy-2-isoxazoline 2-oxides through a tandem nitroaldol reaction-cyclization sequence. researchgate.net This reaction involves treating 2-bromo aldehydes and ethyl nitroacetate (B1208598) (a closely related precursor that generates the necessary structure) with a base. The process allows for a predictable route to both cis and trans diastereoisomers of the resulting 4-hydroxylated 2-isoxazoline. researchgate.net Isoxazolines are valuable heterocyclic scaffolds found in many biologically active compounds and can serve as versatile intermediates for further chemical transformations. This synthetic utility highlights the role of the this compound framework in constructing complex and functionally rich molecular architectures.

Methodological Advancements in Research on 3 Ethoxycarbonyl but 3 Enoic Acid

Optimization Strategies for Reaction Conditions and Yield Enhancement

The synthesis of 3-(ethoxycarbonyl)but-3-enoic acid, primarily through the esterification of itaconic acid with ethanol, has been a focal point of optimization studies to maximize yield and selectivity. Key parameters influencing the reaction outcome include the molar ratio of reactants, catalyst type and concentration, reaction temperature, and reaction time.

Research has demonstrated that the molar ratio of itaconic acid to alcohol is a critical factor. An excess of the alcohol can shift the equilibrium towards the formation of the monoester, thereby increasing the yield. For instance, in the synthesis of a related compound, dimethyl itaconate, increasing the acid to alcohol ratio from 1:3 to 1:10 under pressurized conditions was shown to improve the yield from 70.2% to 87.5% researchgate.net.

The choice of catalyst is also paramount. While strong mineral acids like sulfuric acid are effective, they can lead to side reactions and corrosion issues. Heterogeneous catalysts, such as acidic resins, have been explored as reusable and less corrosive alternatives. Studies on dimethyl itaconate synthesis showed that a resin catalyst could achieve a yield of 85.7%, comparable to p-toluenesulfonic acid (80.3%) and phosphoric acid (78.1%) researchgate.net.

Reaction temperature significantly impacts the rate of esterification. However, excessively high temperatures can promote the formation of byproducts, including the diester, and can lead to the polymerization of the unsaturated acid researchgate.net. Optimal temperature ranges are therefore crucial for maximizing the yield of the desired monoester. For the synthesis of itaconic acid esters, temperatures are typically maintained between 75°C and 175°C google.com. A study on dimethyl itaconate identified 120°C as the optimal reaction temperature, with higher temperatures leading to a decrease in yield due to polymerization researchgate.net.

The following interactive data table summarizes the effect of various reaction parameters on the yield of itaconic acid esters, providing a basis for optimizing the synthesis of this compound.

ParameterCondition 1Yield (%)Condition 2Yield (%)Condition 3Yield (%)Condition 4Yield (%)
Acid:Alcohol Ratio 1:370.21:577.01:883.21:1087.5
Catalyst None41.5Resin85.7p-toluenesulfonic acid80.3Phosphoric acid78.1
Temperature (°C) 5028.77060.29069.512079.8

Data adapted from a study on the synthesis of dimethyl itaconate researchgate.net.

Advanced Purification and Isolation Techniques for Derivatives

The purification of this compound and its derivatives from reaction mixtures and fermentation broths is critical for obtaining high-purity products. A variety of advanced techniques have been developed to address the challenges associated with separating the monoester from unreacted starting materials, byproducts like the diester, and other impurities.

Solvent extraction is a commonly employed method for the initial recovery of itaconic acid and its esters from aqueous solutions. The choice of solvent is crucial for achieving high extraction efficiency. For instance, n-butanol has been effectively used as an extractant for itaconic acid, with the optimization of the aqueous to organic phase ratio leading to a significant increase in concentration ijpab.com. Other solvents and extractants, such as tri-n-butyl phosphate (B84403) in iso-octanol, have also been investigated for the separation of itaconic acid chemrevlett.com.

Crystallization remains a widely used technique for the purification of dicarboxylic acids and their derivatives, although it can have technical and economic disadvantages researchgate.net. The process relies on the differential solubility of the desired compound and impurities in a given solvent system at varying temperatures.

Chromatographic methods offer high-resolution separation and are invaluable for isolating pure derivatives.

Column chromatography on silica (B1680970) gel is a standard technique for the purification of dicarboxylic acid monoesters on a laboratory scale. By using a gradient of solvents, it is possible to separate compounds with very similar polarities nih.gov.

High-performance liquid chromatography (HPLC) is a powerful analytical and preparative tool for the separation and quantification of dicarboxylic acid monoesters google.comresearchgate.net. Reverse-phase HPLC, in particular, is effective for separating these compounds.

Chromatography using amphoteric resins has been explored for the separation of dicarboxylic acids from complex mixtures wipo.int.

Membrane-based separation techniques are also gaining traction as efficient and environmentally friendly alternatives.

Electrodialysis with bipolar membranes (EDBM) has been successfully used for the recovery of itaconic acid from fermentation broths. This technique can reduce the number of purification steps required mdpi.com.

The table below summarizes various purification techniques applicable to this compound and its derivatives.

TechniquePrincipleApplicationReference
Solvent ExtractionDifferential solubilityRecovery from aqueous solutions ijpab.comchemrevlett.com
CrystallizationDifferential solubilityBulk purification researchgate.net
Column ChromatographyAdsorptionLaboratory-scale purification nih.gov
HPLCPartitioningAnalytical and preparative separation google.comresearchgate.net
ElectrodialysisIon transport through membranesRecovery from fermentation broths mdpi.com

In Situ Reaction Monitoring and Kinetic Studies for Mechanistic Insights

Understanding the reaction kinetics and mechanism is fundamental to optimizing the synthesis of this compound and its derivatives. Modern analytical techniques allow for in situ monitoring of reaction progress, providing valuable data for kinetic modeling and mechanistic elucidation.

The esterification of carboxylic acids is a reversible reaction, and kinetic studies often focus on determining the rate constants for both the forward and reverse reactions, as well as the activation energy. Such studies have been conducted for the esterification of acetic acid with ethanol, providing a model for understanding the kinetics of similar reactions uobaghdad.edu.iqdoaj.orgresearchgate.netresearchgate.net. A kinetic study of the selective esterification of itaconic acid to a monobutyl ester found that the reaction follows pseudo-second-order kinetics rsc.org.

For derivatives of this compound, which can undergo Michael addition reactions, kinetic and mechanistic studies are crucial for controlling the stereoselectivity and yield of the products. The Michael reaction involves the conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated carbonyl system libretexts.orgwikipedia.orgopenstax.org. Mechanistic studies of these reactions often involve identifying key intermediates and transition states to understand the factors that govern the reaction pathway.

In situ reaction monitoring can be achieved using various spectroscopic techniques. For instance, Fourier-transform infrared (FTIR) spectroscopy can be used to follow the disappearance of reactants and the appearance of products in real-time by monitoring characteristic vibrational bands. This approach has been used to study the kinetics of gas-phase reactions of vinyl ethers nih.gov. For liquid-phase reactions, techniques like ReactIR can provide continuous monitoring of the reaction composition.

Chromatographic techniques such as gas chromatography (GC) and HPLC are also employed for monitoring reaction progress by analyzing aliquots taken from the reaction mixture at different time intervals google.com. This allows for the quantification of reactants, intermediates, and products, which is essential for determining reaction kinetics.

The insights gained from these kinetic and mechanistic studies are invaluable for the rational design of more efficient and selective synthetic routes to this compound and its derivatives.

Historical Context and Patent Landscape in Chemical Synthesis

Evolution of Synthetic Routes and Methodological Innovations

The synthesis of 3-(Ethoxycarbonyl)but-3-enoic acid has evolved significantly, driven by the need for more efficient, selective, and sustainable production methods. This evolution spans from early chemical esterification techniques to modern integrated processes that begin with the biotechnological production of the itaconic acid precursor.

Historically, the primary route to this compound was the direct acid-catalyzed esterification of itaconic acid with ethanol. Itaconic acid possesses two carboxyl groups, which presents a significant challenge: the potential for the formation of the diester, diethyl itaconate, alongside the desired monoester. This lack of selectivity reduces the yield of the target compound and necessitates complex purification steps.

An early innovation to address this challenge was detailed in a 1969 patent, which focused on maximizing the yield of monoesters. google.com The method involved initiating the esterification of itaconic acid in the presence of a specific amount of water (0.1 to 1.0 mole per mole of alcohol). google.com By maintaining water in the reaction mixture throughout the process, the formation of the diester byproduct was significantly suppressed, thereby enhancing the yield of the monoester. google.com For example, reacting itaconic acid with n-butanol using this method resulted in a product with a 95.5% content of monobutyl itaconate. google.com

More recently, metabolic engineering has expanded the range of microorganisms capable of producing itaconic acid, sometimes with higher efficiency or the ability to utilize alternative feedstocks. nih.gov Genetically engineered strains of Ustilago maydis and Ustilago cynodontis have been developed, with one highly engineered U. cynodontis strain achieving a titer of 106.4 g/L from thick juice, a sucrose-rich byproduct of the sugar industry. nih.gov This shift to bio-based precursors represents a fundamental innovation in the production pipeline of itaconic acid derivatives like this compound.

MicroorganismProduction MethodReported Titer (g/L)Key Features
Aspergillus terreusSubmerged Fermentation (wild-type)150 - 160Historical industrial standard; sensitive filamentious fungus. mdpi.comnih.gov
Aspergillus terreusFed-Batch Cultivation160Process optimization with pH control and high phosphate (B84403). nih.gov
Ustilago cynodontisFermentation (engineered strain)106.4Utilizes alternative feedstocks like thick juice. nih.gov
VariousGenetically Engineered MicrobesVariesIncreasing number of engineered yeasts and bacteria for production. mdpi.com

While the production of itaconic acid has advanced, so too have the methods for its selective esterification. Recent research has focused on developing straightforward and highly efficient protocols that are suitable for large-scale application and avoid tedious purification. A 2019 study presented a methodology for synthesizing a wide variety of itaconic acid monoesters, intended as bio-based alternatives to acrylic acid in applications like UV-curing materials. acs.org This approach emphasizes high efficiency and broad substrate tolerance, allowing for the creation of diverse monoesters. acs.org The resulting monoesters, including the ethoxycarbonyl variant, can be used to create bio-based oligomers with desirable properties, such as lower viscosity compared to their petrochemical-derived counterparts, making them promising for use in sustainable polymer chemistry. acs.org

Analysis of Patent Literature Pertaining to Chemical Processes and Derivatives

The patent landscape for this compound and related itaconates reflects the commercial interest in both the production processes and the application of these compounds as valuable monomers and chemical intermediates.

Patents related to the synthesis of itaconic acid monoesters often target the core challenge of selective esterification.

US Patent 3,484,478A: This 1969 patent, titled "Synthesis of monoesters of itaconic acid," is a foundational document in this area. google.com Its primary claim is a method for improving monoester yield by conducting the esterification in the presence of a controlled amount of water. google.com This directly addressed the prevalent issue of byproduct formation (diesters), which had lower commercial value in certain applications. google.com The patent details the reaction conditions, including temperature ranges (75 to 175 °C) and the recovery of unreacted itaconic acid. google.com

A significant portion of the patent literature involves the use of this compound and other itaconate esters as building blocks for polymers with specific functionalities.

EP0987247A1: This patent describes novel itaconate derivatives for use as a component in polymers, particularly for creating foldable intraocular lenses (IOLs). google.com The invention highlights the advantages of using itaconic acid-based monomers, such as good refractive index and physical strength in the resulting polymer. google.com This demonstrates a high-value medical application for derivatives synthesized from itaconic acid monoesters.

Patents Assigned to Itaconix Corporation: This company holds several patents related to the polymerization of itaconic acid esters. justia.com For instance, patents cover the emulsion polymerization of alkyl itaconates to produce polymers with controlled particle size and molecular weight. justia.com Other patents from the same assignee describe monomer mixtures of asymmetric and symmetric itaconate esters (e.g., methyl ethyl itaconate and dimethyl itaconate) for use as reactive diluents. justia.com

This focus on polymerization showcases the primary commercial driver for producing itaconic acid monoesters: their role as functional monomers in the plastics and materials industries.

Patent NumberTitle/FocusKey Innovation/ApplicationAssignee/Inventor
US3484478A Synthesis of monoesters of itaconic acidEnhancing monoester yield by adding water to the reaction mixture to suppress diester formation. google.comNot specified in abstract
EP0987247A1 Itaconate derivatives used for a component of a polymerCreation of novel itaconic acid derivatives for use in foldable intraocular lenses. google.comNot specified in abstract
US Patent (Itaconix) Emulsion polymerization of esters of itaconic acidMethod for emulsion polymerization of alkyl itaconates to create polymers with specific properties. justia.comItaconix Corporation
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Feasible Synthetic Routes

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3-(Ethoxycarbonyl)but-3-enoic acid
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3-(Ethoxycarbonyl)but-3-enoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.